(7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
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Overview
Description
The compound (7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride is a complex organic molecule with significant applications in various scientific fields. This compound is known for its intricate structure, which includes multiple hydroxyl groups, an amino group, and a tetracene backbone. It is often studied for its potential therapeutic properties and its role in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride typically involves multiple steps:
Formation of the Tetracene Backbone: The synthesis begins with the construction of the tetracene backbone through a series of cyclization reactions. This involves the use of aromatic precursors and catalysts under controlled temperature and pressure conditions.
Functional Group Addition: Hydroxyl and amino groups are introduced through selective functionalization reactions. Common reagents include hydroxylating agents and amination reagents.
Glycosylation: The oxan-2-yl group is attached via glycosylation, which involves the reaction of a sugar derivative with the tetracene backbone in the presence of a glycosyl donor and an acid catalyst.
Acetylation: The final step involves the acetylation of the compound to introduce the acetyl group at the 9-position. This is typically achieved using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and functionalization reactions.
Purification: Advanced purification techniques such as chromatography and crystallization are employed to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to monitor the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule for studying complex organic reactions and mechanisms. Its multiple functional groups make it an excellent candidate for exploring reaction pathways and intermediates.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to interfere with DNA replication and repair mechanisms.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for synthesizing other complex molecules.
Mechanism of Action
The compound exerts its effects primarily through interactions with DNA and proteins. It can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in DNA repair, enhancing its cytotoxic effects. The molecular targets include topoisomerases and other DNA-binding proteins.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: A well-known anthracycline antibiotic with a similar tetracene backbone.
Daunorubicin: Another anthracycline with structural similarities but different functional groups.
Epirubicin: A derivative of doxorubicin with a different stereochemistry at the 4’ position.
Uniqueness
The uniqueness of (7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride lies in its specific functional group arrangement and stereochemistry, which confer distinct biochemical properties and potential therapeutic benefits.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C26H28ClNO9 |
---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
(7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H/t10-,15-,16-,17-,21+,26+;/m0./s1 |
InChI Key |
JVHPTYWUBOQMBP-HZJFXZRYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl |
Origin of Product |
United States |
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